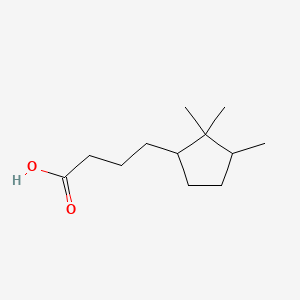

Ácido 4-(2,2,3-trimetilciclopentil)butanoico

Descripción general

Descripción

Aplicaciones Científicas De Investigación

GIV3727 tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

GIV3727 ejerce sus efectos actuando como un antagonista ortostérico insuperable de los receptores hTAS2R31 y hTAS2R43 . Esto significa que se une al mismo sitio en el receptor que el agonista (por ejemplo, sacarina o acesulfamo de potasio), pero no activa el receptor. En cambio, evita que el agonista se una y active el receptor, inhibiendo así la señal de sabor amargo . Los estudios de modelado molecular y mutagénesis dirigida al sitio han identificado residuos específicos en la hélice 7 del receptor que son importantes para la actividad antagonista de GIV3727 .

Análisis Bioquímico

Biochemical Properties

4-(2,2,3-Trimethylcyclopentyl)butanoic acid interacts with the human bitter taste receptors hTAS2R31 and hTAS2R43 . It prevents the activation of these receptors by saccharin and acesulfame K in cells . The nature of these interactions is antagonistic, meaning that the compound prevents the normal function of these receptors .

Cellular Effects

The primary cellular effect of 4-(2,2,3-Trimethylcyclopentyl)butanoic acid is the reduction of bitter flavor perception. This is achieved by inhibiting the activation of the hTAS2R31 and hTAS2R43 receptors, which are responsible for the perception of bitterness .

Molecular Mechanism

The molecular mechanism of action of 4-(2,2,3-Trimethylcyclopentyl)butanoic acid involves binding to the hTAS2R31 and hTAS2R43 receptors and preventing their activation . This results in a decrease in the perception of bitterness.

Métodos De Preparación

La síntesis de GIV3727 implica una serie de reacciones químicas que parten de materiales de partida fácilmente disponibles. Las condiciones de reacción suelen implicar el uso de catalizadores y controles específicos de temperatura para garantizar que el producto deseado se obtenga con alta pureza . Los métodos de producción industrial para GIV3727 probablemente implicarían la ampliación de estos procedimientos de laboratorio mientras se mantienen estrictas medidas de control de calidad para garantizar la consistencia y la seguridad .

Análisis De Reacciones Químicas

GIV3727 experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno de GIV3727, lo que podría alterar su estructura química y propiedades.

Reducción: Lo opuesto a la oxidación, la reducción implica la adición de hidrógeno o la eliminación de oxígeno.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y varios nucleófilos para reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados, pero pueden incluir versiones modificadas de GIV3727 con diferentes grupos funcionales o estructuras moleculares alteradas .

Comparación Con Compuestos Similares

GIV3727 es único en su capacidad para inhibir múltiples receptores del sabor amargo, incluyendo hTAS2R31 y hTAS2R43 . Compuestos similares incluyen otros antagonistas de receptores del sabor amargo que se dirigen a diferentes receptores o tienen diferentes mecanismos de acción. Por ejemplo:

GIV3727 destaca por su amplia actividad inhibitoria y su eficacia para reducir el sabor amargo de múltiples edulcorantes artificiales .

Propiedades

IUPAC Name |

4-(2,2,3-trimethylcyclopentyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-9-7-8-10(12(9,2)3)5-4-6-11(13)14/h9-10H,4-8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFXCRCUENNESS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1(C)C)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893723 | |

| Record name | 4-(2,2,3-Trimethylcyclopentyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Sweet aroma | |

| Record name | cis-4-(2,2,3-Trimethylcyclopentyl)butanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1877/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Very slightly soluble (in ethanol) | |

| Record name | cis-4-(2,2,3-Trimethylcyclopentyl)butanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1877/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.955-0.961 | |

| Record name | cis-4-(2,2,3-Trimethylcyclopentyl)butanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1877/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

957136-80-0 | |

| Record name | 4-(2,2,3-Trimethylcyclopentyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,2,3-TRIMETHYLCYCLOPENTYL)BUTANOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.